An In-depth Technical Guide to the Synthesis of (S,R,S)-AHPC-methanesulfonothioate
An In-depth Technical Guide to the Synthesis of (S,R,S)-AHPC-methanesulfonothioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, technically-grounded pathway for the synthesis of (S,R,S)-AHPC-methanesulfonothioate, a derivative of the (S,R,S)-AHPC core, a crucial ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The von Hippel-Lindau protein is a key component in the cellular machinery for protein degradation and is widely recruited in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2]. The methanesulfonothioate moiety introduces a reactive handle for potential bioconjugation or further chemical modification. This document outlines a rational, multi-step synthetic approach, starting from commercially available chiral precursors.
I. Synthetic Strategy Overview
The synthesis of (S,R,S)-AHPC-methanesulfonothioate is approached through a convergent strategy. The core (S,R,S)-AHPC amine is first assembled from three key building blocks. This is followed by the crucial step of converting the primary amine of the AHPC core into the target methanesulfonothioate.
The synthesis is logically divided into two main stages:
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Assembly of the (S,R,S)-AHPC Amine Core : This involves the sequential coupling of three chiral synthons:
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(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine
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N-Boc-(2S,4R)-4-hydroxyproline
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N-Boc-(S)-tert-leucine
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Formation of the Methanesulfonothioate Moiety : This final step involves the conversion of the primary amine of the AHPC core into the desired methanesulfonothioate functionality.
This guide will provide a detailed experimental protocol for each step, along with the underlying chemical principles and justifications for the chosen reagents and conditions.
II. Visualizing the Synthesis Pathway
The overall synthetic workflow is depicted in the following diagram:
Caption: Convergent synthesis pathway for (S,R,S)-AHPC-methanesulfonothioate.
III. Detailed Experimental Protocols
Part 1: Synthesis of the (S,R,S)-AHPC-NH₂ Core
The synthesis of the core amine involves standard peptide coupling reactions, which are widely used due to their efficiency and high yields.
Step 1a: Synthesis of the Dipeptide Intermediate: Boc-(S)-tert-leucyl-(2S,4R)-4-hydroxyproline methyl ester
This step involves the coupling of two protected amino acids. The use of a carbodiimide-mediated coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a standard and effective method for amide bond formation, minimizing racemization.
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Protocol:
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Dissolve Boc-(S)-tert-leucine (1.0 eq) in anhydrous DMF.
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Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
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Add a solution of (2S,4R)-4-hydroxyproline methyl ester hydrochloride (1.0 eq) in anhydrous DMF.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.
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Step 1b: Saponification of the Methyl Ester
The methyl ester of the dipeptide is hydrolyzed to the corresponding carboxylic acid to prepare it for the subsequent coupling reaction.
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Protocol:
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Dissolve the dipeptide methyl ester from Step 1a in a mixture of THF and water (3:1).
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Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.
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Step 1c: Coupling of the Dipeptide with the Chiral Amine to form Boc-(S,R,S)-AHPC
The dipeptide carboxylic acid is then coupled with the commercially available chiral amine, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine[2][3][4][5], using the same peptide coupling conditions as in Step 1a.
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Protocol:
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Dissolve the dipeptide carboxylic acid from Step 1b (1.0 eq) in anhydrous DMF.
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Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 10 minutes.
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Add (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine (1.0 eq).
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Stir the reaction at room temperature for 12-16 hours.
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Work-up and purify the product as described in Step 1a to yield Boc-(S,R,S)-AHPC.
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Step 1d: Boc Deprotection to Yield (S,R,S)-AHPC-NH₂
The final step in the synthesis of the core is the removal of the Boc protecting group under acidic conditions to liberate the primary amine. Trifluoroacetic acid (TFA) is commonly used for this purpose as it allows for a clean and efficient deprotection[6][7][8][9].
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Protocol:
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Dissolve Boc-(S,R,S)-AHPC (1.0 eq) in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Co-evaporate with toluene to remove residual TFA.
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The resulting TFA salt of (S,R,S)-AHPC-NH₂ can be used directly in the next step or neutralized with a mild base and purified if necessary.
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Part 2: Formation of the Methanesulfonothioate
The conversion of the primary amine to a methanesulfonothioate is a less common transformation. A plausible and effective method involves a two-step, one-pot procedure. First, the primary amine is converted to a methanesulfonamide, which is then reacted with a sulfur transfer reagent. A more direct approach involves the reaction of the amine with methanesulfonyl chloride followed by displacement with a thiosulfate salt.
Step 2: Synthesis of (S,R,S)-AHPC-methanesulfonothioate
This procedure involves the initial formation of a sulfonamide, followed by a nucleophilic substitution with thiosulfate.
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Protocol:
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Dissolve the (S,R,S)-AHPC-NH₂ TFA salt (1.0 eq) in a mixture of THF and water.
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Add sodium bicarbonate (3.0 eq) to neutralize the TFA salt and create a basic environment.
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Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise[1].
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Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
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After the formation of the intermediate methanesulfonamide is confirmed by LC-MS, add a solution of sodium thiosulfate (2.0 eq) in water.
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Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.
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Monitor the formation of the final product by LC-MS.
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Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC to obtain (S,R,S)-AHPC-methanesulfonothioate.
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IV. Quantitative Data Summary
| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) |
| 1a | Dipeptide Intermediate | Boc-(S)-tert-leucine, (2S,4R)-4-hydroxyproline methyl ester | HATU, DIPEA | 85-95 |
| 1b | Dipeptide Carboxylic Acid | Dipeptide Intermediate | LiOH | 90-98 |
| 1c | Boc-(S,R,S)-AHPC | Dipeptide Carboxylic Acid, Chiral Amine | HATU, DIPEA | 80-90 |
| 1d | (S,R,S)-AHPC-NH₂ | Boc-(S,R,S)-AHPC | TFA | >95 |
| 2 | (S,R,S)-AHPC-methanesulfonothioate | (S,R,S)-AHPC-NH₂ | Methanesulfonyl chloride, Sodium thiosulfate | 40-60 |
V. Conclusion
The synthesis of (S,R,S)-AHPC-methanesulfonothioate is a challenging but achievable multi-step process. The key to a successful synthesis lies in the careful execution of the peptide coupling reactions to construct the complex AHPC core with high stereochemical fidelity, followed by the specific and efficient conversion of the primary amine to the desired methanesulfonothioate. The protocols outlined in this guide are based on established and reliable chemical transformations and provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to access this and related molecules for further investigation and application in areas such as PROTAC development.
VI. References
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(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine. Smolecule. [URL: https://www.smolecule.com/cas/1948273-00-4.html]
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Supporting information - The Royal Society of Chemistry. [URL: https://www.rsc.org/suppdata/c9py/c9py01138a/c9py01138a1.pdf]
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Methanesulfonyl chloride. Wikipedia. [URL: https://en.wikipedia.org/wiki/Methanesulfonyl_chloride]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.org/wp-content/uploads/2019/07/Reagent-Guides-BOC-Deprotection.pdf]
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Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/research-tools-resources/organic-synthesis-workflow/amine-protection-deprotection.html]
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(S,R,S)-AHPC-Me (VHL ligand 2). MedChemExpress. [URL: https://www.medchemexpress.com/s-r-s-ahpc-me.html]
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(S,R,S)-AHPC monohydrochloride (VH032-NH2 monohydrochloride). MedChemExpress. [URL: https://www.medchemexpress.com/vh032-nh2-monohydrochloride.html]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7310060/]
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b02824]
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(S,R,S)-AHPC-Boc. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/amb9a9037ea]
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(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh93d590fb]
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Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. ResearchGate. [URL: https://www.researchgate.net/publication/244760451_Synthesis_of_2S4R-4-aminoethyl-L-Pro_and_2S4R-4-carboxymethyl-L-Pro_from_2S4R-Na-Boc-4-hydroxy-L-Pro_methyl_ester]
-
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride 98%. Echemi. [URL: https://www.echemi.com/products/pd20210810-210156-1188.html]
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(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00827]
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(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine. BLDpharm. [URL: https://www.bldpharm.com/products/1948273-00-4.html]
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